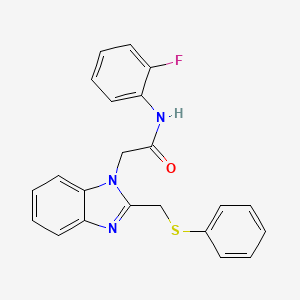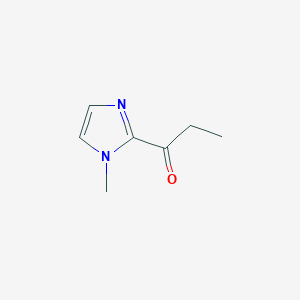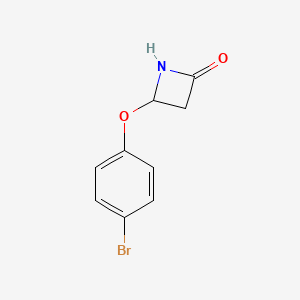![molecular formula C18H16N4O3S B2466868 3-(4-丙-2-基苯基)磺酰基-1H-三唑并[1,5-a]喹唑啉-5-酮 CAS No. 866350-26-7](/img/structure/B2466868.png)
3-(4-丙-2-基苯基)磺酰基-1H-三唑并[1,5-a]喹唑啉-5-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(4-propan-2-ylphenyl)sulfonyl-1H-triazolo[1,5-a]quinazolin-5-one” is a chemical compound with the molecular formula C18H16N4O3S . It is a type of quinazoline .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string:CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=NNN3C2=NC(=O)C4=CC=CC=C43 . This indicates that the compound contains a propan-2-ylphenyl group attached to a sulfonyl group, which is further connected to a triazoloquinazolinone group . Physical And Chemical Properties Analysis
The average mass of this compound is 368.410 Da and the monoisotopic mass is 368.094299 Da . Other physical and chemical properties are not specified in the available resources.科学研究应用
Antibacterial Activity and Prevention of Biofilm-Related Infections
Savirin has demonstrated antibacterial and antibiofilm activity against Staphylococcus aureus, a common pathogen responsible for prosthetic joint infections (PJI). In animal models, Savirin was used to prevent and treat S. aureus skin infections. Researchers explored its application in a PJI mouse model, aiming to determine its utility as an adjunct therapy to prevent PJI. Key findings include:
- In Vivo Efficacy:
Quorum-Sensing Inhibition
Savirin has been investigated as a potential quorum-sensing inhibitor. Quorum sensing is a communication system used by bacteria to regulate virulence factors. Although in vivo evidence remains limited, Savirin’s inhibition of the accessory gene regulator (Agr) quorum-sensing system could be valuable. Notably, Agr dysfunctionality is associated with invasive S. aureus infections. While enthusiasm for Agr inhibitory drugs is currently low, probiotic approaches based on Agr inhibition may hold promise for preventing S. aureus colonization and treating skin infections like atopic dermatitis .
Drug Discovery and Medicinal Chemistry
The 1,2,3-triazole core found in Savirin has attracted attention in drug discovery. Several medicinal compounds containing this motif are available in the market, including anticonvulsants, antibiotics, and anticancer drugs. Researchers continue to explore synthetic approaches for 1,2,3-triazoles, emphasizing the popular click chemistry approach .
Supramolecular Chemistry and Materials Science
Savirin’s unique structure and properties make it relevant in supramolecular chemistry and materials science. Its high chemical stability, aromatic character, and hydrogen bonding ability contribute to its versatility. Researchers investigate its potential applications in these fields .
Biological Imaging and Fluorescent Probes
1,2,3-triazoles, including Savirin, have been used as fluorescent imaging probes. Their structural resemblance to amide bonds allows them to mimic E or Z amide bonds. While specific studies on Savirin in this context are limited, the broader class of 1,2,3-triazoles shows promise for biological imaging applications .
Organocatalysis and Synthetic Methodology
Efforts to develop facile and straightforward synthetic methodologies for 1,2,3-triazoles have implications for organic synthesis. Researchers explore various approaches, including click chemistry, to efficiently synthesize these compounds. Savirin’s synthesis and related methods contribute to this field .
作用机制
Savirin, also known as 3-(4-propan-2-ylphenyl)sulfonyl-1H-triazolo[1,5-a]quinazolin-5-one or 3-[4-(propan-2-yl)benzenesulfonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one, is a synthetic compound with significant antibiofilm activity against Staphylococcus aureus .
Target of Action
The primary targets of Savirin are the key biofilm-related genes in Staphylococcus aureus . These genes are crucial for the formation and maintenance of biofilms, which are a major factor in the establishment of chronic infections .
Mode of Action
Savirin interacts with its targets by inhibiting the expression of key biofilm-related genes in Staphylococcus aureus . This inhibition disrupts the formation and maintenance of biofilms, thereby preventing the establishment of chronic infections .
Biochemical Pathways
Savirin affects the biochemical pathways involved in the formation and maintenance of biofilms. By inhibiting the expression of key biofilm-related genes, Savirin disrupts these pathways and prevents the formation of biofilms . The downstream effects of this disruption include a reduction in the ability of Staphylococcus aureus to establish chronic infections .
Pharmacokinetics
It is known that savirin is administered subcutaneously in animal models
Result of Action
The result of Savirin’s action is a significant reduction in the formation of biofilms by Staphylococcus aureus . This leads to a decrease in the ability of Staphylococcus aureus to establish chronic infections . In animal models, Savirin has been shown to significantly reduce bacterial counts on joint implants .
Action Environment
The action of Savirin is influenced by the environment in which it is administered. In animal models, Savirin is administered subcutaneously immediately post-surgery . The efficacy of Savirin may be influenced by factors such as the presence of other antibiotics and the specific strain of Staphylococcus aureus being targeted .
属性
IUPAC Name |
3-(4-propan-2-ylphenyl)sulfonyl-1H-triazolo[1,5-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-11(2)12-7-9-13(10-8-12)26(24,25)18-16-19-17(23)14-5-3-4-6-15(14)22(16)21-20-18/h3-11,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFXGSITUBUVGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=NNN3C2=NC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-propan-2-ylphenyl)sulfonyl-1H-triazolo[1,5-a]quinazolin-5-one | |
Q & A
Q1: What is the mechanism of action of 3-(4-propan-2-ylphenyl)sulfonyl-1H-triazolo[1,5-a]quinazolin-5-one (Savirin) against Staphylococcus aureus?
A1: Savirin disrupts the agr quorum sensing system in Staphylococcus aureus by directly targeting the transcriptional regulator AgrA. [] It inhibits AgrA binding to DNA, preventing the upregulation of virulence genes controlled by the agr system. [] This leads to reduced production of toxins like hemolysins and lipases, impaired biofilm formation and detachment, and decreased expression of the effector transcript RNA III. [] Importantly, Savirin does not significantly affect bacterial growth, differentiating it from traditional antibiotics. []
Q2: How effective is Savirin in treating Staphylococcus aureus infections in preclinical models?
A2: Savirin has demonstrated efficacy in murine skin infection models. It reduced tissue injury and promoted bacterial clearance, particularly of agr+ strains, both when administered at the time of infection and after abscess formation. [] In a prosthetic joint infection model, Savirin alone reduced bacterial counts on implants, and its combination with cefazolin was even more effective, decreasing bacteria on both implants and surrounding tissues. []
Q3: Has resistance to Savirin been observed in Staphylococcus aureus?
A3: A key advantage of Savirin is its low propensity for resistance development. Studies have not observed resistance or tolerance to Savirin's inhibitory effects on the agr system, even after multiple passages in vitro or in vivo. [] This is in stark contrast to conventional antibiotics, which readily induce resistance under similar conditions. []
Q4: Are there any computational studies exploring Savirin's interactions with its target?
A4: Yes, molecular docking studies have been performed using Savirin and thirty of its derivatives against the AgrA protein of Staphylococcus aureus. [] These studies revealed that several derivatives exhibit promising binding scores, suggesting potential for further optimization. [] Additionally, molecular dynamics simulations confirmed the stability of complexes formed between AgrA and Savirin or its derivatives. []
Q5: Are there any known structure-activity relationships for Savirin and its derivatives?
A5: While specific structure-activity relationships are not extensively detailed in the provided research, studies on Savirin derivatives suggest that modifications to its structure can significantly impact its binding affinity for AgrA. [] Compounds with higher binding affinities and desirable drug-like properties have been identified, paving the way for the development of potentially more potent AgrA inhibitors. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2466787.png)
![3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile](/img/structure/B2466789.png)
![{[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2466790.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2466791.png)





![(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B2466801.png)
![N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2466803.png)
![(E)-methyl 2-(6-chloro-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2466805.png)
![N~6~-(1,3-benzodioxol-5-yl)-N~6~-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2466808.png)